An In-depth Technical Guide to the Chemical Properties of 6-Chloropicolinic Acid
An In-depth Technical Guide to the Chemical Properties of 6-Chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropicolinic acid, a halogenated derivative of picolinic acid, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical reactivity is characterized by the interplay of the electron-withdrawing carboxylic acid group and the chlorine substituent on the pyridine ring. This guide provides a comprehensive overview of the chemical and physical properties of 6-chloropicolinic acid, detailed spectral analysis, and established experimental protocols for its synthesis and key reactions.
Chemical and Physical Properties
6-Chloropicolinic acid is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄ClNO₂ | [1][2] |
| Molecular Weight | 157.55 g/mol | [1][2] |
| Melting Point | 185 - 193 °C | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| CAS Number | 4684-94-0 | [1][2] |
| IUPAC Name | 6-chloropyridine-2-carboxylic acid | [1] |
| Synonyms | 6-Chloro-2-pyridinecarboxylic acid, 6-CPA | [1][2] |
| Predicted pKa | 3.27 ± 0.10 | [2] |
Solubility
Qualitative solubility information indicates that 6-chloropicolinic acid is slightly soluble in water and more soluble in organic solvents like methanol and DMSO.[2] A specific quantitative value for its water solubility is reported as 3.40 g/L (temperature not specified).[2]
Spectral Properties
The structural features of 6-chloropicolinic acid have been well-characterized by various spectroscopic techniques.
Mass Spectrometry
Mass spectrometry data for 6-chloropicolinic acid is available, with key fragments observed in both GC-MS and LC-MS analyses. In negative ion mode LC-MS, prominent peaks are observed at m/z 155.986 ([M-H]⁻) and 111.996, corresponding to the deprotonated molecule and the loss of the carboxyl group, respectively.[1]
Infrared (IR) Spectroscopy
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=C and C=N stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretch: Typically in the 600-800 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, fully assigned ¹H and ¹³C NMR spectra for 6-chloropicolinic acid are not widely published, data for its methyl ester, methyl 6-chloropicolinate, is available and provides insight into the expected chemical shifts for the pyridine ring protons.[4] For 6-chloropicolinic acid, one would expect three distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the 3, 4, and 5-positions of the pyridine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, six distinct signals would be expected: five for the pyridine ring carbons and one for the carboxylic acid carbonyl carbon.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 6-chloropicolinic acid in ethanol shows a maximum absorption (λmax) at 294 nm.[2]
Synthesis of 6-Chloropicolinic Acid
A common and effective method for the synthesis of 6-chloropicolinic acid involves the hydrolysis of 2-chloro-6-(trichloromethyl)pyridine.
Experimental Protocol: Hydrolysis of 2-Chloro-6-(trichloromethyl)pyridine
Materials:
-
2-chloro-6-(trichloromethyl)pyridine
-
98% Concentrated sulfuric acid
-
27% Ammonia solution
-
500 mL three-neck flask
-
Thermometer
-
Stirring apparatus
Procedure:
-
To a 500 mL three-neck flask equipped with a thermometer and stirrer, add 115.5 g (0.5 mol) of 2-chloro-6-(trichloromethyl)pyridine.
-
Carefully add 60 g (0.6 mol) of 98% concentrated sulfuric acid to the flask.
-
Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 8 hours.
-
After the reaction is complete, cool the solution to 60 °C.
-
Slowly and carefully neutralize the reaction mixture by the dropwise addition of 27% ammonia solution until the pH reaches 7.
-
Cool the mixture to room temperature while stirring continuously to induce precipitation of the product.
-
Collect the resulting white solid product by filtration. This procedure is reported to yield the product in 90% with a melting point of 192-193 °C.[3]
Caption: Synthesis of 6-Chloropicolinic Acid.
Chemical Reactivity and Experimental Protocols
The reactivity of 6-chloropicolinic acid is governed by its two primary functional groups: the carboxylic acid and the chloro-substituted pyridine ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of 6-chloropicolinic acid can be readily converted to its corresponding esters via Fischer esterification. This acid-catalyzed reaction with an alcohol is a reversible process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.
Experimental Protocol: Fischer Esterification with Ethanol
Materials:
-
6-Chloropicolinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or another strong acid catalyst)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 6-chloropicolinic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 6-chloropicolinate.
-
Purify the product by column chromatography or distillation if necessary.
Caption: Fischer Esterification Mechanism.
Reactions of the Pyridine Ring
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. The electron-withdrawing nature of the nitrogen atom in the ring and the carboxylic acid group facilitates this reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
Materials:
-
6-Chloropicolinic acid
-
Primary or secondary amine
-
A suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol)
-
Base (e.g., K₂CO₃, Et₃N, if necessary)
-
Sealed reaction vessel or a flask with a reflux condenser
Procedure:
-
In a reaction vessel, combine 6-chloropicolinic acid, the amine (typically 1-2 equivalents), and the solvent.
-
If the amine is used as its hydrochloride salt or if a weaker amine is employed, add a base to neutralize the HCl formed and to facilitate the reaction.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and stir for several hours to days, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Adjust the pH to precipitate the product or extract with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Caption: Nucleophilic Aromatic Substitution.
Picolinic acids can undergo decarboxylation upon heating, although the conditions can be harsh. The presence of the nitrogen atom at the 2-position facilitates this reaction through the formation of a zwitterionic intermediate. For 6-chloropicolinic acid, this reaction would likely require high temperatures.
Safety and Handling
6-Chloropicolinic acid is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]
Conclusion
6-Chloropicolinic acid is a valuable and versatile intermediate in organic synthesis. Its chemical properties, dictated by the carboxylic acid and chloro-substituted pyridine functionalities, allow for a range of chemical transformations. This guide has provided a detailed overview of its physical and spectral properties, along with practical experimental protocols for its synthesis and key reactions, to aid researchers in its effective utilization.
References
- 1. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4684-94-0 CAS MSDS (6-Chloropicolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]
- 4. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR [m.chemicalbook.com]
